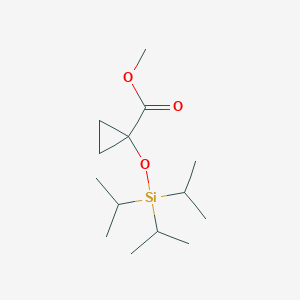

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester

Descripción general

Descripción

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester: is an organic compound with the molecular formula C14H28O3Si . It is a derivative of cyclopropanecarboxylate, where the cyclopropane ring is substituted with a triisopropylsilyloxy group and a methyl ester group. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester typically involves the reaction of cyclopropanecarboxylic acid with triisopropylsilyl chloride in the presence of a base such as pyridine. The resulting triisopropylsilyloxycyclopropanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, organolithium compounds, aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its triisopropylsilyloxy group enhances stability and solubility, making it suitable for various coupling reactions.

- Synthesis of Natural Products :

- Reactivity in Cross-Coupling Reactions :

Biological Applications

- Potential Agrochemical Uses :

-

Pharmaceutical Development :

- The compound's unique structure may lead to the discovery of new pharmaceutical agents. Its derivatives have shown promise in modulating biological pathways, suggesting potential applications in drug development.

Case Study 1: Synthesis of Solanoeclepin A

- Researchers have successfully synthesized solanoeclepin A using 1-(Triisopropylsilyloxy)cyclopropylcarboxylic acid methyl ester as an intermediate. This synthesis involved an intricate series of reactions that highlighted the compound's utility in constructing complex natural products with significant biological activity .

Case Study 2: Cross-Coupling Reactions

Mecanismo De Acción

The mechanism of action of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester involves its ability to undergo various chemical reactions, as described above. The triisopropylsilyloxy group can stabilize reactive intermediates, facilitating reactions that form new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules.

Comparación Con Compuestos Similares

Methyl cyclopropanecarboxylate: Lacks the triisopropylsilyloxy group, making it less reactive in certain synthetic applications.

Methyl 1-aminocyclopropanecarboxylate: Contains an amino group instead of the triisopropylsilyloxy group, leading to different reactivity and applications.

Uniqueness: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester is unique due to the presence of the triisopropylsilyloxy group, which provides steric hindrance and electronic effects that can stabilize reactive intermediates. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and control.

Actividad Biológica

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester (CAS No. 205756-59-8) is an organic compound that serves as a significant building block in organic synthesis, particularly in the development of complex molecules and potential pharmaceuticals. Its unique structural features, including the triisopropylsilyloxy group, enhance its reactivity and stability, making it a valuable reagent in various chemical reactions.

Chemical Structure and Properties

- Molecular Formula : C14H28O3Si

- Molecular Weight : 272.44 g/mol

- Functional Groups : Cyclopropane, ester, silyl ether

The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing bioactive compounds.

The biological activity of this compound is largely attributed to its ability to stabilize reactive intermediates during chemical reactions. The triisopropylsilyloxy group provides steric hindrance and electronic effects that facilitate the formation of new carbon-carbon bonds, crucial for synthesizing complex organic molecules.

Biological Applications

This compound has shown promise in several biological applications:

- Precursor for Bioactive Molecules : It is utilized in the synthesis of various pharmacologically active compounds due to its structural versatility.

- Anti-inflammatory Studies : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit anti-inflammatory properties. For instance, compounds synthesized from this ester have been tested for their efficacy in reducing inflammation markers in animal models .

In Vivo Studies

A study evaluated the anti-inflammatory effects of cyclopropanecarboxylic acid derivatives synthesized from this compound. The results demonstrated significant inhibition of paw edema in carrageenan-induced inflammation models. The most active derivative showed an anti-inflammatory activity (AA) of 53.41%, outperforming traditional NSAIDs like diclofenac .

Toxicity Profile

Toxicity assessments conducted on synthesized compounds indicated that they belong to lower toxicity classes (III–VI), suggesting a favorable safety profile for further development . The predicted side effects were significantly lower than those observed with established anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds was performed:

| Compound Name | Functional Group | Biological Activity | Toxicity Level |

|---|---|---|---|

| Methyl cyclopropanecarboxylate | Cyclopropane | Low | Moderate |

| Methyl 1-aminocyclopropanecarboxylate | Amino group | Moderate | High |

| This compound | Silyl ether | High | Low |

The presence of the triisopropylsilyloxy group in this compound enhances its reactivity compared to other cyclopropanecarboxylic acid derivatives.

Propiedades

IUPAC Name |

methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGFNEIHUOXMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573170 | |

| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-59-8 | |

| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.